2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-{4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]PIPERAZINO}QUINOXALINE
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Overview
Description
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-{4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]PIPERAZINO}QUINOXALINE is a complex organic compound that features a quinoxaline core substituted with a pyrazole ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-{4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]PIPERAZINO}QUINOXALINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the pyrazole and piperazine substituents. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and pyrazole derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-{4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]PIPERAZINO}QUINOXALINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline and pyrazole rings
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-{4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]PIPERAZINO}QUINOXALINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-{4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]PIPERAZINO}QUINOXALINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline
- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine
Uniqueness
Compared to similar compounds, 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-{4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]PIPERAZINO}QUINOXALINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated phenylsulfonyl group and the piperazine moiety enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2S/c1-16-14-19(8-9-20(16)25)34(32,33)30-12-10-29(11-13-30)23-24(31-18(3)15-17(2)28-31)27-22-7-5-4-6-21(22)26-23/h4-9,14-15H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLQQKHVMNTWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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